molecular formula C22H18N4O B11947144 4-{[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}benzonitrile CAS No. 200060-54-4

4-{[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}benzonitrile

Cat. No.: B11947144
CAS No.: 200060-54-4
M. Wt: 354.4 g/mol
InChI Key: NUINVVBKGWBJRR-UHFFFAOYSA-N
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Description

4-{[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}benzonitrile is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. The compound is known for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with another aromatic compound to form the azo linkage.

    Diazotization: The aromatic amine is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with 4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenol in an alkaline medium to form the desired azo compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium dithionite in aqueous medium or hydrogen gas with a palladium catalyst.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-{[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy and in the study of biological tissues.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 4-{[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}benzonitrile involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular processes, such as enzyme inhibition or activation, and can affect cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzonitrile
  • 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
  • 3-(4-Nitro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione

Uniqueness

4-{[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}benzonitrile is unique due to its specific structural features, such as the presence of the methoxy group and the isoindolyl moiety. These structural elements contribute to its distinct chemical reactivity and applications compared to other similar compounds.

Properties

CAS No.

200060-54-4

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

4-[[4-(1,3-dihydroisoindol-2-yl)-3-methoxyphenyl]diazenyl]benzonitrile

InChI

InChI=1S/C22H18N4O/c1-27-22-12-20(25-24-19-8-6-16(13-23)7-9-19)10-11-21(22)26-14-17-4-2-3-5-18(17)15-26/h2-12H,14-15H2,1H3

InChI Key

NUINVVBKGWBJRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)C#N)N3CC4=CC=CC=C4C3

Origin of Product

United States

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